Superior Potency in Gastric Cancer Cells: Selinexor vs. KPT-185 and KPT-276
In a comparative study of three SINE compounds (KPT-185, KPT-276, and selinexor/KPT-330) in gastric cancer models, selinexor demonstrated the greatest potency among the three compounds tested [1]. The study evaluated anti-proliferative effects in gastric cancer cell lines and found that selinexor achieved significant growth inhibition at lower concentrations compared to the earlier analogs [2].
| Evidence Dimension | Anti-proliferative potency in gastric cancer cells |
|---|---|
| Target Compound Data | Selinexor (KPT-330): Greatest potency with significant anti-proliferative effects at nano molar concentrations |
| Comparator Or Baseline | KPT-185 and KPT-276: Lower potency, requiring higher concentrations for comparable anti-proliferative effects |
| Quantified Difference | Selinexor ranked as the most potent compound among the three SINE compounds tested (specific relative fold-difference not reported in study) |
| Conditions | In vitro gastric cancer cell lines; oral administration in gastric cancer xenograft models |
Why This Matters
For gastric cancer research applications, selinexor provides superior in vitro potency compared to earlier SINE analogs, enabling lower effective concentrations and potentially reduced off-target effects.
- [1] Subhash VV, Yeo MS, Tan WL, et al. Anti-tumor efficacy of Selinexor (KPT-330) in gastric cancer is dependent on nuclear accumulation of p53 tumor suppressor. Sci Rep. 2018;8:12224. View Source
- [2] Subhash VV, Yeo MS, Tan WL, et al. Anti-tumor efficacy of Selinexor (KPT-330) in gastric cancer is dependent on nuclear accumulation of p53 tumor suppressor. Sci Rep. 2018;8:12224. View Source
